molecular formula C8H9NO2S B13066401 3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal

3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal

Cat. No.: B13066401
M. Wt: 183.23 g/mol
InChI Key: FEMLHSOHRDZFOC-UHFFFAOYSA-N
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Description

3-(Dimethyl-1,3-thiazol-4-yl)-3-oxopropanal (CAS 1341755-25-6) is a high-purity chemical compound offered with a guaranteed purity of 95% . This reagent features a thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its widespread presence in biologically active molecules and its ability to interact with diverse biological targets . The thiazole ring is a key structural motif in drug discovery due to its electron-rich nature, which facilitates important interactions with enzymes and receptors, and its capacity to improve the overall pharmacokinetic properties of lead compounds . As a building block, this compound is valuable for synthesizing more complex molecules for pharmaceutical research and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic applications. Researchers should store this product at 2-8°C to ensure stability . Specifications: • CAS Number: 1341755-25-6 • Catalog Number: 2207978 • Molecular Formula: C8H9NO2S • Molecular Weight: 183.23 g/mol • Purity: 95% • Storage: Store at 2-8°C

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

3-(2,5-dimethyl-1,3-thiazol-4-yl)-3-oxopropanal

InChI

InChI=1S/C8H9NO2S/c1-5-8(7(11)3-4-10)9-6(2)12-5/h4H,3H2,1-2H3

InChI Key

FEMLHSOHRDZFOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)CC=O

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation and Functionalization

The 1,3-thiazole ring is often synthesized via cyclization reactions involving α-haloketones and thioamides or related sulfur and nitrogen-containing precursors. Dimethyl substitution on the thiazole nitrogen can be introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions.

Representative Synthetic Route (Based on Related Compounds)

  • Step 1: Reaction of methyl ketones with DMFDMA in refluxing xylene or solvent-free conditions to afford enaminones in high yields (up to quantitative).
  • Step 2: Coupling of these enaminones with diazotized aromatic compounds or hydrazines to form hydrazone intermediates.
  • Step 3: Subsequent condensation or cyclization reactions under microwave irradiation or conventional heating to form the target aldehyde-functionalized heterocycles.
  • Step 4: Purification and characterization using chromatographic and spectroscopic methods (NMR, IR, MS).

Alternative High-Pressure Synthesis

A novel approach using high-pressure Q-tube reactors has been reported for related aldehyde-containing heterocyclic compounds, offering advantages such as higher yields, shorter reaction times, and greener conditions. This method involves ammonium acetate-mediated cyclocondensation of 3-oxo-2-arylhydrazonopropanals with suitable ketone precursors.

Data Table Summarizing Key Preparation Parameters

Preparation Step Reagents/Conditions Yield (%) Notes Reference
Methyl ketone + DMFDMA Reflux in xylene or solvent-free, 5-15 min microwave irradiation ~90-100 Formation of enaminones
Enaminone + diazotized aromatic compound Ethanolic sodium acetate, reflux 35-50 Formation of hydrazone intermediates
Cyclocondensation (high pressure) Ammonium acetate, acetic acid, Q-tube reactor at 165°C, 30 min 85-98 Formation of aldehyde-functionalized heterocycles
Methylation of thiazole nitrogen Methyl iodide or dimethyl sulfate, base Variable Introduction of dimethyl substituents General synthetic knowledge

Research Findings and Analysis

  • Microwave-Assisted Synthesis: Microwave irradiation accelerates condensation reactions leading to enaminones and hydrazones with moderate to good yields (35–50%) in shorter reaction times (5–15 minutes) compared to conventional heating.
  • High-Pressure Methods: Use of high-pressure Q-tube reactors improves reaction efficiency and yield (up to 98%) in cyclocondensation steps forming aldehyde-containing heterocycles, with better atom economy and scalability.
  • Metal-Free Conditions: The synthesis avoids metal catalysts, reducing contamination and environmental impact, aligning with green chemistry principles.
  • Purification and Characterization: The products are typically purified by recrystallization or chromatography and characterized by NMR (1H and 13C), IR spectroscopy (noting characteristic aldehyde C=O stretches ~1700 cm^-1), and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, thereby modulating their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access, or altering the enzyme’s conformation .

Comparison with Similar Compounds

3-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime (CAS 339279-40-2)

  • Molecular Formula : C₁₃H₁₁ClN₂O₂S (vs. C₈H₁₀N₂O₂S for the target compound).
  • Key Differences: The thiazole ring is substituted with a 4-chlorophenyl group at the 2-position instead of dimethyl groups. An O-methyloxime group replaces the aldehyde functionality, stabilizing the keto-enol tautomer and altering reactivity .
  • Physicochemical Properties :
    • Higher molecular weight (294.76 g/mol) compared to the target compound.
    • Density: 1.3 g/cm³; boiling point: 457°C .

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides (Compounds 7c–7f)

  • Molecular Formulas : C₁₆H₁₇N₅O₂S₂ to C₁₇H₁₉N₅O₂S₂.
  • Key Differences: Incorporation of a 1,3,4-oxadiazole ring and sulfanyl-propanamide chain increases hydrogen-bonding capacity. The amino-thiazole moiety introduces basicity, contrasting with the neutral dimethyl-thiazole in the target compound.
  • Physicochemical Properties :
    • Melting points: 134–178°C (indicative of crystalline stability).
    • Molecular weights: 375–389 g/mol, significantly higher than the target compound .

Functional Group Modifications and Reactivity

  • β-Ketoaldehyde vs. β-Ketoesters/Amides :
    • The aldehyde group in the target compound is more electrophilic than ester or amide derivatives (e.g., 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles), which exhibit lower reactivity toward nucleophiles .
  • Thiazole Substitution Patterns :
    • Dimethyl substitution at the 4-position (target compound) vs. 2-phenyl substitution (e.g., MTEP [3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]piperidine]):

Physicochemical and Pharmacokinetic Profiles

  • Solubility :
    • The dimethyl-thiazole core in the target compound likely reduces aqueous solubility compared to hydroxylated analogs (e.g., 7-hydroxymethylene-cyclohepta[b]indoles) .
  • Lipophilicity: In silico studies on 3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one (a related compound) reveal high lipophilicity (clogP ~3.5), correlating with blood-brain barrier permeability .

Biological Activity

3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal is a compound characterized by a thiazole ring structure and a ketone functional group. Its molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural features of this compound contribute to its significant biological activities, making it a target of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The thiazole moiety in this compound is known for enhancing biological activity due to its ability to interact with various biological targets. The compound's structure can be represented as follows:

Compound NameStructureKey Features
This compoundStructureContains a thiazole ring and ketone functional group; potential for diverse biological interactions.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds related to this compound have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to the thiazole ring's ability to disrupt bacterial cell membranes and inhibit essential enzymes.
  • Anticancer Properties : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against human colon carcinoma (HCT-116) cells using the MTT assay, revealing IC50 values that indicate potent anticancer activity .
    Cell LineIC50 Value (μg/mL)
    HCT-11618.8
    A549 (lung)11.20
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant properties through in vitro assays, showcasing its ability to scavenge free radicals and reduce oxidative stress in cellular environments .

The mechanisms underlying the biological activities of this compound involve its interaction with various biomolecules:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Protein Binding : Interaction studies suggest that the compound binds to proteins involved in signal transduction pathways, potentially altering cellular responses to stimuli.

Case Studies

Several case studies have illustrated the efficacy of this compound in different biological contexts:

Study on Anticancer Activity

A study conducted by researchers at Al Azhar University evaluated the cytotoxicity of various derivatives against HCT-116 cells. The results indicated that certain modifications to the thiazole ring significantly enhanced anticancer activity, with some derivatives achieving IC50 values as low as 18.8 μg/mL .

Antioxidant Evaluation

In another study focusing on antioxidant properties, the compound was subjected to an H2O2 scavenging assay. The results demonstrated a strong capacity for reducing oxidative damage in cellular models, highlighting its potential as a therapeutic agent for oxidative stress-related diseases .

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